(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one
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Overview
Description
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with a thiophene group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with an appropriate aldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidines.
Substitution: The thiophene and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(furan-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-5-(pyridin-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
(E)-5-(thiophen-2-ylmethylene)-2-(m-tolylamino)thiazol-4(5H)-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other heterocycles. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-2-(3-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-4-2-5-11(8-10)16-15-17-14(18)13(20-15)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCBLVGRDSUBDR-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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